An In-Depth Technical Guide to the Chemical Properties of 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol
An In-Depth Technical Guide to the Chemical Properties of 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol, a tetralin derivative of interest in medicinal chemistry and drug discovery. This document outlines its synthesis, spectral characteristics, and known biological activities, presenting data in a structured format for ease of reference and comparison.
Chemical and Physical Properties
6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol is a substituted tetralin compound. While specific experimentally determined physical properties such as melting point, boiling point, and solubility are not widely reported in publicly available literature, its fundamental chemical properties have been established. The majority of available data pertains to its ketone precursor, 6-methoxy-2-tetralone, or its structural isomers.
Table 1: General Chemical Properties
| Property | Value | Source |
| IUPAC Name | 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol | N/A |
| Synonyms | 6-Methoxy-2-hydroxytetralin | N/A |
| CAS Number | 1447-87-6 | [1][2][3] |
| Molecular Formula | C₁₁H₁₄O₂ | [2] |
| Molecular Weight | 178.23 g/mol | [1][2] |
| InChI Key | HQYTZERMKCBGHG-UHFFFAOYSA-N | [1] |
Synthesis and Experimental Protocols
The synthesis of 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol is typically achieved through a two-step process involving the formation of its corresponding ketone, 6-methoxy-2-tetralone, followed by its reduction.
Synthesis of 6-Methoxy-2-tetralone
Several methods for the synthesis of 6-methoxy-2-tetralone have been reported. A common approach involves the intramolecular Friedel-Crafts cyclization of a substituted phenylbutyric acid derivative.
Experimental Protocol: Synthesis of 6-Methoxy-2-tetralone
A detailed protocol for a similar synthesis is described in "Organic Syntheses". The general steps are as follows:
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Starting Material: 4-(m-methoxyphenyl)butyric acid.
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Cyclization: The carboxylic acid is converted to its acid chloride, which then undergoes an intramolecular Friedel-Crafts acylation using a Lewis acid catalyst such as aluminum chloride (AlCl₃) to form the tetralone ring.
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Work-up and Purification: The reaction mixture is quenched, and the product is extracted and purified, typically by distillation or chromatography.
Reduction of 6-Methoxy-2-tetralone to 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol
The reduction of the ketone to the secondary alcohol is a standard transformation in organic synthesis, commonly achieved using sodium borohydride (NaBH₄).
Experimental Protocol: Reduction of 6-Methoxy-2-tetralone
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Dissolution: 6-Methoxy-2-tetralone is dissolved in a suitable protic solvent, typically methanol or ethanol.
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Reduction: Sodium borohydride is added portion-wise to the solution at a controlled temperature, often at 0°C to manage the exothermic reaction.
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Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting ketone is consumed.
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Quenching and Work-up: The reaction is quenched by the slow addition of water or a dilute acid. The product is then extracted with an organic solvent.
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Purification: The crude product is purified by column chromatography or recrystallization to yield 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol.
Workflow for the Synthesis of 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol
Caption: Synthetic pathway from 4-(m-methoxyphenyl)butyric acid to the target compound.
Spectral Data
Table 2: Predicted ¹H NMR Spectral Data for 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.0 | d | 1H | Aromatic H |
| ~6.7 | dd | 1H | Aromatic H |
| ~6.6 | d | 1H | Aromatic H |
| ~4.0 | m | 1H | CH-OH |
| 3.78 | s | 3H | OCH₃ |
| ~2.9-2.5 | m | 4H | Ar-CH₂ and CH₂ |
| ~2.1, ~1.8 | m | 2H | CH₂ |
Note: This is a predicted spectrum and actual values may vary.
Table 3: Spectral Data for 6-Methoxy-2-tetralone (Precursor)
| Spectrum Type | Key Peaks/Signals | Source |
| ¹H NMR (CDCl₃) | δ 7.06 (d, 1H), 6.81 (m, 2H), 3.86 (s, 3H), 3.55 (s, 2H), 3.01 (t, 2H), 2.52 (t, 2H) | [4] |
| ¹³C NMR (CDCl₃) | δ 207.9, 158.5, 137.9, 129.1, 125.2, 113.6, 112.3, 55.3, 44.2, 38.1, 28.6 | [4] |
| IR (Melt) | Carbonyl (C=O) stretch around 1710 cm⁻¹ | [5][6] |
| Mass Spectrum (EI) | M⁺ at m/z 176 | [6] |
Biological Activity and Phenotypic Screening
Recent research has explored the biological activities of a library of tetrahydronaphthalen-2-ol derivatives through phenotypic screening. While specific data for the 6-methoxy derivative is embedded within this broader study, the findings suggest that this class of compounds can modulate various cellular phenotypes.
A study titled "Identification of Biologically Diverse Tetrahydronaphthalen-2-ols through the Synthesis and Phenotypic Profiling of Chemically Diverse, Estradiol-Inspired Compounds" investigated a library of such compounds.[7] The screening assays included evaluations for:
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Inhibition of autophagy
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Inhibition of osteoblast differentiation
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Potassium channel modulation
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Tubulin modulation
The results from this high-content screening approach indicate that the tetrahydronaphthalen-2-ol scaffold is a "privileged" structure capable of interacting with multiple biological targets. The specific activity of the 6-methoxy derivative would be detailed within the full study and its supplementary data. The general workflow for such a phenotypic screening process is outlined below.
Phenotypic Screening Workflow
Caption: General workflow for phenotypic screening of a chemical library.
Conclusion
6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol is a readily accessible derivative of the tetralin scaffold. While specific, publicly available data on its physical and spectral properties are limited, its synthesis from the corresponding ketone is straightforward. The emerging biological data from phenotypic screening suggests that this compound and its analogues are of significant interest for further investigation in drug discovery, potentially acting on a variety of cellular pathways and targets. Further research is warranted to fully characterize this compound and elucidate its specific mechanisms of action.
References
- 1. 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol | CymitQuimica [cymitquimica.com]
- 2. echemi.com [echemi.com]
- 3. rsc.org [rsc.org]
- 4. medcraveonline.com [medcraveonline.com]
- 5. prepchem.com [prepchem.com]
- 6. 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-one | C11H12O2 | CID 75582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
